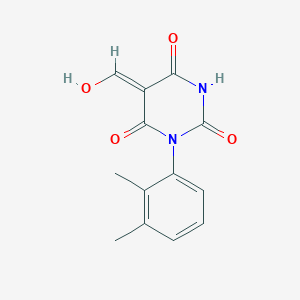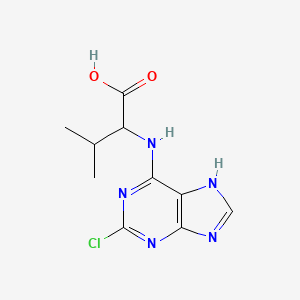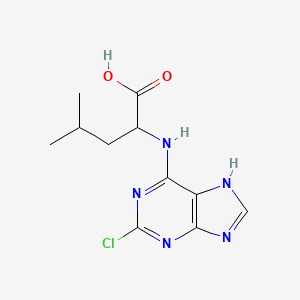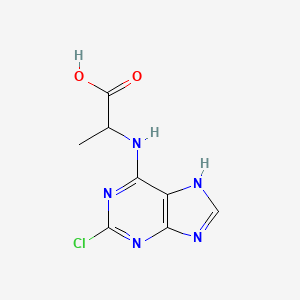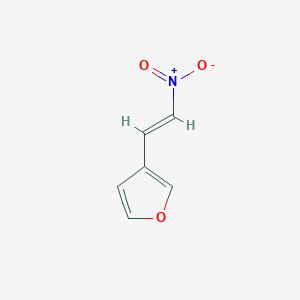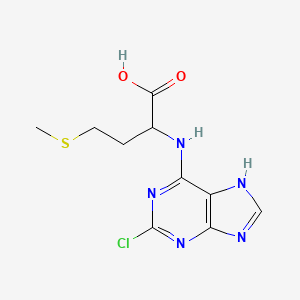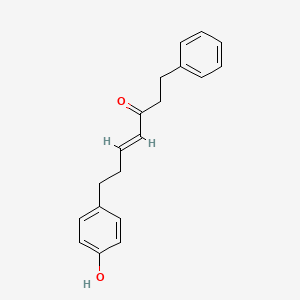
N-(2-chloro-9H-purin-6-yl)isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-9H-purin-6-yl)isoleucine is a compound that combines the structural features of purine and isoleucine Purine is a heterocyclic aromatic organic compound, while isoleucine is an essential amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine typically involves the coupling of 2-chloro-9H-purine with isoleucine. One common method is to react 2-chloro-9H-purine with isoleucine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane under mild conditions to avoid racemization of the amino acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and subsequent deprotection steps. The final product is purified using techniques such as high-performance liquid chromatography.
Types of Reactions:
Substitution Reactions: The chlorine atom in the purine ring can undergo nucleophilic substitution reactions. For example, it can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include N-substituted purines.
Oxidation Products: Oxidized derivatives of the purine ring.
Reduction Products: Reduced forms of the purine ring.
Aplicaciones Científicas De Investigación
N-(2-chloro-9H-purin-6-yl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Biochemistry: Used in the study of enzyme-substrate interactions and protein synthesis.
Industrial Applications: Potential use in the synthesis of novel biomolecules and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-9H-purin-6-yl)isoleucine involves its interaction with nucleic acids and proteins. The purine moiety can mimic natural nucleotides, allowing it to be incorporated into DNA or RNA, potentially disrupting normal cellular processes. The isoleucine part of the molecule can interact with enzymes and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
6-Chloropurine: A simpler analog that lacks the isoleucine moiety.
N-(purin-6-yl)dipeptides: Compounds where the purine is linked to different amino acids.
Uniqueness: N-(2-chloro-9H-purin-6-yl)isoleucine is unique due to the combination of a purine base with an essential amino acid, providing a dual functionality that can interact with both nucleic acids and proteins. This dual functionality makes it a versatile compound for various biochemical and medicinal applications.
Propiedades
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUIQOHIFBJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
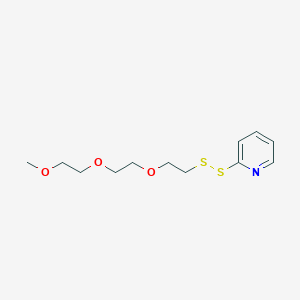
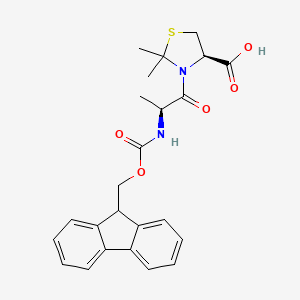
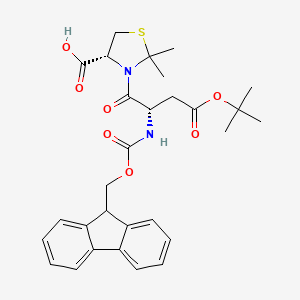
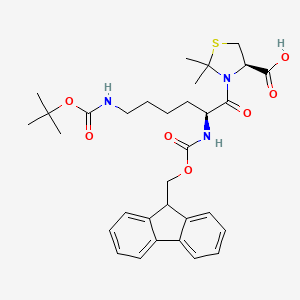
![2-[4-(hydroxymethyl)phenoxy]-N-(2-methoxyethyl)acetamide;methane](/img/structure/B7947256.png)

